3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone chemical properties
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone chemical properties
An In-Depth Technical Guide to 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: Properties, Synthesis, and Applications
Introduction
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a specialized organic compound characterized by three key structural motifs: a biphenyl group, a ketone carbonyl, and a trifluoromethyl group. The strategic placement of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl significantly enhances its electrophilicity, making it a point of high reactivity. This unique electronic feature, combined with the steric and hydrophobic properties of the biphenyl moiety, positions this molecule as a compound of significant interest for researchers in medicinal chemistry and materials science. Trifluoromethyl ketones (TFMKs) are particularly valued in drug development as potent enzyme inhibitors, primarily because their hydrates can act as mimics of the tetrahedral transition states involved in enzymatic hydrolysis of esters and amides.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, synthesized from fundamental principles and data from analogous structures.
Molecular Structure and Physicochemical Properties
Nomenclature and Structural Attributes
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IUPAC Name: 1-([1,1'-biphenyl]-4-yl)-3,3,3-trifluoropropan-2-one
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Molecular Formula: C₁₅H₁₁F₃O
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Molecular Weight: 276.24 g/mol
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CAS Number: 135449-74-6
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Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F
The structure features a planar biphenyl system linked via a methylene bridge to a trifluoroacetyl group. The strong inductive effect of the fluorine atoms creates a significant dipole moment and profoundly influences the reactivity of the adjacent carbonyl carbon.
Physicochemical Data
The experimental data for this specific molecule is not extensively published. Therefore, the following table includes calculated properties and values extrapolated from structurally similar compounds, such as 1,1,1-Trifluoro-3-phenyl-2-propanone.[2][3]
| Property | Value (Estimated) | Rationale / Analogous Compound Data |
| Appearance | Off-white to pale yellow solid or liquid | Based on the typical appearance of similar aromatic ketones. |
| Boiling Point | > 200 °C at 760 mmHg | Significantly higher than the phenyl analog (163 °C) due to the increased molecular weight and surface area of the biphenyl group. |
| Density | ~1.25 g/mL | Slightly higher than the phenyl analog (1.22 g/mL) due to the larger biphenyl moiety. |
| Solubility | Soluble in common organic solvents (DMSO, DCM, THF, Acetone); Insoluble in water. | The large hydrophobic biphenyl group dominates the solubility profile. |
| Refractive Index | ~1.5 - 1.6 | Aromatic compounds of this nature typically exhibit higher refractive indices. The phenyl analog has an index of 1.444. |
Synthesis Methodologies
The synthesis of aryl trifluoromethyl ketones is a well-established area of organic chemistry.[4] A robust and scalable approach for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone involves the nucleophilic trifluoromethylation of an appropriate biphenyl-derived ester. This method leverages readily available starting materials and avoids harsh conditions.
Proposed Synthetic Pathway: Trifluoromethylation of a Biphenyl Ester
A highly effective and straightforward method involves the reaction of a 4-biphenylacetic acid ester (e.g., methyl or ethyl ester) with a trifluoromethylating agent. The use of fluoroform (HCF₃) as the trifluoromethyl source, activated by a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent, presents an efficient and atom-economical route.[1][5]
The causality behind this choice lies in the mechanism: KHMDS deprotonates the fluoroform to generate the trifluoromethyl anion (CF₃⁻), a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently collapses, eliminating the alkoxide to yield the desired trifluoromethyl ketone. The choice of a glyme solvent like triglyme is critical as it effectively solvates the potassium cation, enhancing the reactivity of the base and stabilizing the intermediates.[5]
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
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Reactor Preparation: A three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent quenching of the strong base.
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Reagent Addition: The flask is charged with methyl 4-biphenylacetate (1.0 eq) and anhydrous triglyme (approx. 0.2 M concentration). The solution is cooled to -40 °C using an acetonitrile/dry ice bath.
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Base Addition: Potassium hexamethyldisilazide (KHMDS, 2.0 eq) is added portion-wise, ensuring the internal temperature does not exceed -35 °C. The slurry is stirred for 10 minutes.
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Trifluoromethylation: Fluoroform (HCF₃, 1.1 eq) gas is bubbled slowly into the reaction mixture via a cannula. The reaction progress is monitored by thin-layer chromatography (TLC) or ¹⁹F NMR. The reaction is typically complete within 4 hours.[1]
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Reaction Quench: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at -40 °C.
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Workup and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Synthesis Workflow Visualization
Caption: Synthetic workflow for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is dominated by the powerful electron-withdrawing nature of the CF₃ group.
Carbonyl Electrophilicity and Hydration
The CF₃ group destabilizes the adjacent carbonyl group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In the presence of water or other protic nucleophiles like alcohols, the ketone readily and reversibly forms a stable gem-diol (hydrate) or hemiketal, respectively.[6][7][8] This propensity for hydration is a hallmark of trifluoromethyl ketones and is central to their mechanism of action as enzyme inhibitors, as the hydrate mimics the tetrahedral transition state of peptide or ester bond hydrolysis.[1]
Enolization
While the electron-withdrawing CF₃ group favors the keto form, enolization can still occur under basic conditions. The resulting enolate can participate in reactions such as aldol condensations or alkylations at the α-carbon (the methylene bridge), providing a route to further functionalize the molecule.
Reactivity Pathways Visualization
Caption: Key reactivity pathways of the trifluoromethyl ketone moiety.
Potential Applications in Research and Development
The unique structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone makes it a valuable tool for scientific researchers, particularly in drug discovery.
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Enzyme Inhibition: As previously mentioned, the trifluoromethyl ketone moiety is a proven pharmacophore for inhibiting various enzymes, especially hydrolases like proteases, esterases, and lipases.[1] The biphenyl group can serve as a hydrophobic ligand, targeting specific binding pockets within an enzyme's active site, potentially leading to high affinity and selectivity. This makes the compound an excellent candidate for screening in drug development programs targeting such enzymes.
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Synthetic Building Block: It serves as a versatile precursor for synthesizing more complex molecules. For example, reduction of the ketone yields a chiral trifluoromethylated alcohol, a valuable stereocenter for further elaboration.[9][10]
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¹⁹F NMR Probe: The trifluoromethyl group provides a clean and sensitive signal in ¹⁹F NMR spectroscopy. This allows researchers to use the molecule as a probe to study molecular interactions, binding events, and metabolic pathways in complex biological systems without background interference.[11]
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Materials Science: The rigid and aromatic biphenyl unit, combined with the polar and lipophobic trifluoromethyl group, gives the molecule amphiphilic character that could be explored in the development of liquid crystals, polymers, or other advanced materials.
Conclusion
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a highly functionalized molecule with significant potential for advanced research applications. Its synthesis is achievable through modern trifluoromethylation techniques, and its chemical reactivity is dominated by the electrophilic nature of the trifluoromethyl ketone group. For researchers in drug development, it represents a promising scaffold for the design of potent and selective enzyme inhibitors. For synthetic chemists, it is a valuable building block for accessing complex fluorinated targets. The insights provided in this guide aim to equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.
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